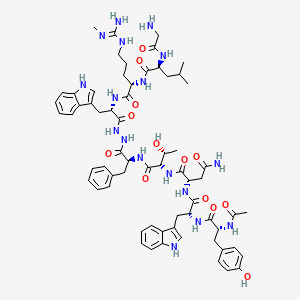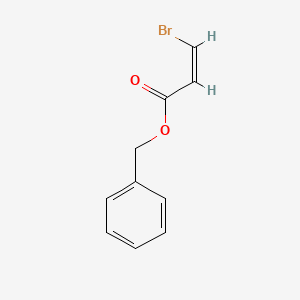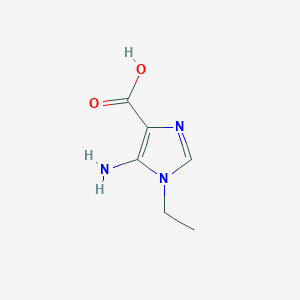![molecular formula C34H28NP B12828853 (1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1S)-BINOL with diphenylphosphine in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms stable complexes with transition metals, which are crucial in catalytic processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various metal salts for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted binaphthyl derivatives, and metal-phosphine complexes. These products are often used as intermediates in further synthetic applications .
Scientific Research Applications
(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials for electronics
Mechanism of Action
The mechanism by which (1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of enantiomerically pure products. The phosphine ligand coordinates to the metal center, stabilizing the transition state and enhancing the reaction’s selectivity and efficiency .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another widely used phosphine ligand in catalysis.
®- and (S)-BINOL: Chiral binaphthyl-based ligands used in asymmetric synthesis.
Diphenylphosphinoethane (dppe): A bidentate phosphine ligand used in coordination chemistry .
Uniqueness
(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine stands out due to its high enantioselectivity and stability in catalytic reactions. Its unique structure allows for the formation of highly stable metal complexes, making it a valuable tool in the synthesis of chiral compounds. Additionally, its versatility in various chemical reactions and applications in different fields further highlight its uniqueness .
Properties
Molecular Formula |
C34H28NP |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C34H28NP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)36(27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-24H,1-2H3 |
InChI Key |
VJCICCSVPBEHDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methoxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828791.png)
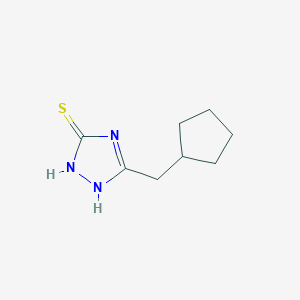
![2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene](/img/structure/B12828799.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B12828803.png)

![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)
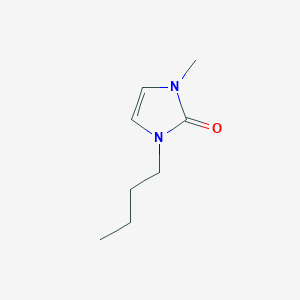
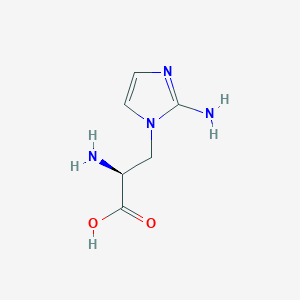
![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)

